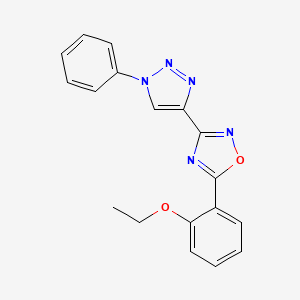5-(2-ethoxyphenyl)-3-(1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole
CAS No.: 1251625-00-9
Cat. No.: VC6899167
Molecular Formula: C18H15N5O2
Molecular Weight: 333.351
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1251625-00-9 |
|---|---|
| Molecular Formula | C18H15N5O2 |
| Molecular Weight | 333.351 |
| IUPAC Name | 5-(2-ethoxyphenyl)-3-(1-phenyltriazol-4-yl)-1,2,4-oxadiazole |
| Standard InChI | InChI=1S/C18H15N5O2/c1-2-24-16-11-7-6-10-14(16)18-19-17(21-25-18)15-12-23(22-20-15)13-8-4-3-5-9-13/h3-12H,2H2,1H3 |
| Standard InChI Key | APJRXSVBTARAKP-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=CC=C1C2=NC(=NO2)C3=CN(N=N3)C4=CC=CC=C4 |
Introduction
Structural Nomenclature and Chemical Significance
The compound’s systematic name derives from its 1,2,4-oxadiazole backbone, a five-membered ring containing two nitrogen atoms at positions 1 and 2 and one oxygen atom at position 4. The 5-(2-ethoxyphenyl) substituent occupies the oxadiazole’s fifth carbon, while the 3-(1-phenyl-1H-1,2,3-triazol-4-yl) group attaches to the third carbon. The ethoxyphenyl moiety consists of a phenyl ring with an ethoxy (-OCH₂CH₃) group at the ortho position, whereas the triazole component is a 1,4-disubstituted 1,2,3-triazole ring bearing a phenyl group at the 1-position.
This architecture positions the compound within a broader class of 1,2,4-oxadiazole-triazole hybrids, a scaffold renowned for synergistic pharmacological properties. The oxadiazole ring contributes to metabolic stability and hydrogen-bonding capacity, while the triazole enhances π-π stacking interactions with biological targets .
Synthetic Methodologies
Precursor Synthesis: Acid Hydrazide Intermediate
The synthesis typically begins with the preparation of 5-(2-ethoxyphenyl)-1,3,4-oxadiazole-2-thione as a key intermediate. As demonstrated in analogous syntheses , ethyl 2,4-dioxobutanoate derivatives react with phenyl hydrazine in acetic acid to form pyrazole-carboxylate esters. Subsequent hydrazinolysis with hydrazine hydrate yields the corresponding acid hydrazide. For example, heating ethyl 5-(1-methyl-1H-pyrrol-3-yl)-1-phenyl-1H-pyrazole-3-carboxylate with hydrazine hydrate produces the hydrazide 4 (mp 142–144°C), confirmed via IR bands at 3356 cm⁻¹ (NH) and 1678 cm⁻¹ (C═O) .
Cyclization to Oxadiazole Core
Cyclocondensation of the acid hydrazide with carbon disulfide in ethanolic potassium hydroxide generates the oxadiazole-2-thione derivative. In a representative procedure , refluxing 4 with CS₂ in KOH/EtOH for 10 hours yields 5-[5-(1-methyl-1H-pyrrol-3-yl)-1-phenyl-1H-pyrazol-3-yl]-3H- oxadiazole-2-thione (5), characterized by a ¹³C NMR signal at δ = 186.11 ppm (C═S) . For the target compound, substitution of the pyrrolidinyl group with 2-ethoxyphenyl would follow analogous conditions.
Functionalization with Triazole Moiety
The triazole ring is introduced via Huisgen 1,3-dipolar cycloaddition between an alkyne and an azide. For instance, reacting 5 with propargyl bromide in the presence of a base could yield a propargyloxy intermediate, which subsequently undergoes click chemistry with phenyl azide to form the 1,2,3-triazole . This step is critical for installing the 1-phenyl-1H-1,2,3-triazol-4-yl group at position 3 of the oxadiazole.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Analysis
¹H NMR spectra of related oxadiazole-triazole hybrids reveal distinct patterns:
-
Ethoxy group: A triplet at δ 1.37 ppm (CH₂CH₃) and quartet at δ 4.11 ppm (OCH₂).
-
Triazole protons: A singlet at δ 8.94 ppm for the triazolyl CH .
-
Aromatic protons: Multiplet signals between δ 6.78–8.11 ppm for phenyl and substituted phenyl groups .
¹³C NMR data for analogous compounds show:
Infrared (IR) Spectroscopy
Key IR absorptions include:
-
C═N stretch: 1642–1618 cm⁻¹.
Comparative Analysis with Structural Analogs
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume